Benzenepropanal, 4-(1-methylethyl)-

Description

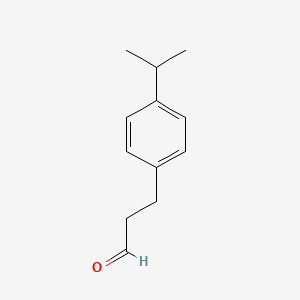

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEFOSDUWZYGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074883 | |

| Record name | Benzenepropanal, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid, strong floral odour | |

| Record name | Benzenepropanal, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(p-Isopropylphenyl) propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/561/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-(p-Isopropylphenyl) propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/561/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.946-0.952 | |

| Record name | 3-(p-Isopropylphenyl) propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/561/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7775-00-0 | |

| Record name | Cyclemax | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuminyl acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanal, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-cumenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMINYL ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSW8QXE6HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Isopropylphenyl)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzenepropanal, 4-(1-methylethyl)-: Technical Profile & Toxicological Comparative Analysis

Common Names: Cyclamen Aldehyde, 3-(p-Isopropylphenyl)-2-methylpropionaldehyde CAS Registry Number: 103-95-7[1]

Executive Summary

Benzenepropanal, 4-(1-methylethyl)- represents a critical structural scaffold in both fine chemical synthesis and toxicological modeling. Historically utilized as a high-impact fragrance material (Lily-of-the-Valley), its importance has surged in the wake of the European Union's ban on its structural analog, Lilial (Butylphenyl Methylpropional), due to Reprotoxic 1B classification.

For researchers and drug development professionals, this molecule offers a unique case study in Structure-Activity Relationship (SAR) divergence. While sharing the phenylpropanal core with toxic analogs, the isopropyl substitution at the para position alters its metabolic trajectory, mitigating the severe testicular toxicity observed with tert-butyl variants. This guide outlines its physicochemical architecture, validated synthetic protocols, and metabolic pathways, serving as a reference for its use as a chiral building block and safety benchmark.

Part 1: Molecular Architecture & Physicochemical Profile[2]

The molecule features a chiral center at the

Table 1: Key Physicochemical Data

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₁₈O | |

| Molecular Weight | 190.28 g/mol | |

| LogP (o/w) | ~3.4 | High lipophilicity; indicates rapid dermal penetration. |

| Boiling Point | 270 °C | High thermal stability under neutral conditions. |

| Vapor Pressure | 0.00397 mmHg (20°C) | Low volatility compared to lower chain aldehydes. |

| Flash Point | 109 °C | Class IIIB Combustible Liquid. |

| Chirality | (±)-Racemate | The (S)-enantiomer is the primary odorant; (R) is weaker. |

| Solubility | Ethanol, Oils | Insoluble in water; soluble in organic solvents. |

Part 2: Synthetic Routes & Process Chemistry[2][4][5]

The industrial standard for synthesis is the Cross-Aldol Condensation followed by selective hydrogenation. This route is preferred over Vilsmeier-Haack or Friedel-Crafts alkylations due to higher atom economy and regioselectivity.

Validated Synthetic Protocol (Aldol Route)

Note: This protocol synthesizes the

Reagents:

-

4-Isopropylbenzaldehyde (Cuminaldehyde)

-

Propanal (Propionaldehyde)

-

Catalyst: NaOH or KOH (aqueous)

-

Solvent: Methanol or Ethanol

Step-by-Step Methodology:

-

Reactor Setup: Charge a jacketed reactor with 4-isopropylbenzaldehyde (1.0 eq) and solvent. Cool to 10–15°C.

-

Catalyst Addition: Add aqueous NaOH (10-20% w/w) while maintaining temperature.

-

Controlled Addition (Critical): Slowly feed Propanal (1.2 eq) over 4–6 hours.

-

Expert Insight: Propanal has a high tendency for self-condensation. Slow addition into an excess of the aromatic aldehyde minimizes this side reaction.

-

-

Dehydration: Heat the mixture to reflux (60–70°C) to drive the elimination of water, forming 2-methyl-3-(4-isopropylphenyl)-2-propenal .

-

Hydrogenation: Transfer the intermediate to a high-pressure autoclave.

-

Catalyst: 5% Pd/C or Ru/C.

-

Conditions: 20–50 bar H₂, 80–100°C.

-

Selectivity Control: Monitor reaction via GC to stop before reduction of the aromatic ring or the aldehyde carbonyl (to the alcohol).

-

Synthetic Pathway Diagram

Figure 1: Industrial synthesis via Cross-Aldol Condensation. Note the critical hydrogenation step which requires selectivity to preserve the aldehyde functionality.[4]

Part 3: Reactivity & Structural Activity

The "Lilial Gap": A Toxicological Divergence

For drug developers, the comparison between Cyclamen Aldehyde and Lilial is instructive. Both are p-substituted

-

Lilial (p-tert-butyl): Metabolizes to p-tert-butylbenzoic acid (TBBA), which disrupts spermatogenesis (Reprotox 1B). The bulky tert-butyl group prevents further oxidation of the ring, leading to accumulation.

-

Cyclamen Aldehyde (p-isopropyl): Metabolizes to p-isopropylbenzoic acid. The isopropyl group is more amenable to downstream oxidation and conjugation, leading to faster clearance and a cleaner safety profile (Not CMR 1B).

Functionalization Potential

The aldehyde handle makes this molecule a versatile intermediate for library synthesis:

-

Reductive Amination: Reaction with amines (e.g., morpholine derivatives) yields fungicidal pharmacophores similar to Fenpropimorph .

-

Oxidation: Quantitative conversion to Cyclamen Acid using Pinnick oxidation (NaClO₂, NaH₂PO₄).

-

Acetal Formation: Protection of the aldehyde with ethylene glycol is necessary if modifying the aromatic ring.

Part 4: Metabolic Fate & Toxicology

Understanding the metabolic pathway is essential for safety assessment in cosmetic and pharmaceutical applications.

Metabolic Pathway

The primary clearance mechanism is oxidation of the aldehyde to the carboxylic acid, followed by glucuronidation. Unlike its unsaturated precursors, it does not deplete glutathione significantly.

Sensitization Mechanism

Cyclamen aldehyde is a weak to moderate skin sensitizer . It acts as a pro-hapten.

-

Mechanism: Schiff Base formation.[3] The aldehyde carbonyl reacts with

-amino groups of lysine residues on skin proteins (e.g., keratin), forming an immunogenic complex. -

Mitigation: In formulations, it is often paired with antioxidants (BHT, Tocopherol) to prevent autoxidation to the acid or peracid, though the aldehyde itself is the primary sensitizer.

Metabolic Workflow Diagram

Figure 2: Metabolic fate and sensitization pathway. The primary detoxification route is vertical (Oxidation), while the horizontal pathway represents the toxicological risk (Sensitization).

Part 5: Analytical Characterization

For quality control and purity verification, the following signals are diagnostic.

Gas Chromatography (GC-MS)

-

Retention Index: ~1500 (on polar columns like DB-Wax).

-

Fragmentation:

-

m/z 190: Molecular ion (

). -

m/z 133: Base peak (Tropylium ion derivative), characteristic of the isopropyl-benzyl fragment.

-

Proton NMR ( H-NMR, 400 MHz, CDCl )

-

9.7 ppm (d, 1H): Aldehyde proton (diagnostic doublet due to coupling with

- 7.1-7.2 ppm (m, 4H): Aromatic protons (AA'BB' system).

- 1.2 ppm (d, 6H): Isopropyl methyls.

-

1.1 ppm (d, 3H):

References

-

ChemicalBook. (2024). Cyclamen aldehyde Chemical Properties and Production. Retrieved from

-

ResearchGate. (2015). Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation. Retrieved from

-

National Institutes of Health (NIH). (2023). Toxicological investigation of lilial (Comparative context). Retrieved from

-

ScenTree. (2024). Cyclamen Aldehyde: Origin and Synthesis. Retrieved from

-

European Commission. (2020). SCCS Opinion on the safety of Butylphenyl methylpropional (Lilial). (Used for comparative toxicological data). Retrieved from

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Isopropylbenzenepropanal

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which all further investigation is built. This guide is dedicated to a detailed exploration of 4-isopropylbenzenepropanal, a compound of interest due to its structural relation to various biologically active molecules and fragrance components.

It is important to note at the outset that 4-isopropylbenzenepropanal is not a widely characterized compound in publicly available scientific literature. As such, this guide will take a dual approach. Firstly, it will present the known physicochemical data for the closely related parent compound, benzenepropanal (also known as 3-phenylpropanal). Secondly, based on established principles of physical organic chemistry, it will provide expert predictions for the properties of 4-isopropylbenzenepropanal, offering a robust theoretical framework for researchers. This approach ensures scientific integrity while providing valuable, actionable insights for those venturing into the study of this specific molecule.

Molecular Architecture and Inferred Properties

The foundational step in characterizing any compound is to understand its structure. The structure of 4-isopropylbenzenepropanal, as the name implies, consists of a benzene ring substituted with a propanal group and an isopropyl group at the para position.

"Solubility of p-isopropylhydrocinnamaldehyde in common organic solvents"

Executive Summary

p-Isopropylhydrocinnamaldehyde (CAS 103-95-7), widely known as Cyclamen Aldehyde , is a lipophilic aromatic aldehyde utilized primarily in fragrance formulation and organic synthesis. For researchers in drug development and medicinal chemistry, understanding its solubility landscape is critical for designing delivery vehicles, reaction media, and purification protocols.

This guide characterizes the solubility of p-isopropylhydrocinnamaldehyde across the polarity spectrum. The molecule exhibits high solubility in lipophilic and non-polar organic solvents (e.g., ethanol, fixed oils, diethyl ether) and negligible solubility in water and highly polar glycols. Its physiochemical behavior is governed by a LogP of ~3.4, dictating a preference for hydrophobic environments.

Critical Advisory: While soluble in alcohols, this aldehyde is prone to acetal formation in protic solvents under acidic conditions and oxidation to p-isopropylhydrocinnamic acid upon prolonged air exposure.

Chemical Profile & Physicochemical Determinants[1][2][3][4][5][6][7][8][9][10]

Understanding the structure is the first step to predicting solubility behavior. The molecule consists of a hydrophobic isopropyl-substituted phenyl ring attached to a propanal chain.

| Property | Value | Implication for Solubility |

| IUPAC Name | 3-(4-isopropylphenyl)-2-methylpropanal | -- |

| Molecular Weight | 190.28 g/mol | Moderate size; favorable for organic solvent penetration.[1] |

| LogP (Octanol/Water) | ~3.4 | Highly lipophilic; partitions strongly into organic phases. |

| Water Solubility | < 100 mg/L (Est. 22-66 mg/L) | Practically insoluble in aqueous media. |

| Boiling Point | ~270°C | Low volatility; stable in solution at STP. |

| Functional Groups | Aldehyde (-CHO), Aromatic Ring | Susceptible to nucleophilic attack (solvolysis) and pi-stacking. |

Solubility Landscape

The following data synthesizes experimental reports and predictive models based on Hansen Solubility Parameters (HSP).

Primary Organic Solvents

The molecule dissolves readily in solvents with moderate to low polarity.

| Solvent Class | Solvent | Solubility Status | Technical Notes |

| Alcohols | Ethanol (96%+) | Soluble | Miscible at high concentrations. 1:3 dilution in 80% ethanol is standard. |

| Methanol | Soluble | Some sources note "slight" solubility; likely soluble but concentration-dependent. | |

| Chlorinated | Chloroform / DCM | Soluble | Excellent solvent choice for synthesis/NMR. |

| Ethers | Diethyl Ether | Soluble | High miscibility due to low polarity. |

| Esters | Ethyl Acetate | Soluble | Ideal for extraction and chromatography. |

| Aprotic Polar | DMSO / DMF | Soluble | Suitable for biological assays; watch for oxidation in DMSO over time. |

Biological & Formulation Vehicles

For drug delivery or toxicological studies, the choice of vehicle is constrained by biocompatibility.

-

Fixed Oils (Corn, Olive, Mineral Oil): Soluble. This is the preferred vehicle for oral gavage or lipophilic formulations.

-

Propylene Glycol: Insoluble. Do not use as a primary solvent.[1]

-

Dipropylene Glycol: Soluble. Often used as a carrier in fragrance applications; a viable alternative for topical formulations.[2]

Aqueous Media

-

Water: Insoluble. [2]

-

Buffer Systems (PBS): Insoluble. Requires a surfactant (e.g., Tween 80) or co-solvent (DMSO < 1%) to achieve stable dispersion.

Mechanistic Insights & Stability Risks

The Hydrophobic Effect

The solubility is driven by the hydrophobic effect . The isopropyl group and the benzene ring disrupt the hydrogen-bonding network of water, making dissolution energetically unfavorable (positive

Chemical Stability in Solution

Researchers must account for the reactivity of the aldehyde group during solvation.

-

Oxidation: In aerated solvents (especially ethers like THF or Diethyl Ether), the aldehyde autoxidizes to p-isopropylhydrocinnamic acid .

-

Mitigation: Use degassed solvents and store under inert atmosphere (Argon/Nitrogen).

-

-

Acetalization: In primary alcohols (Methanol, Ethanol), reversible hemiacetal/acetal formation occurs, catalyzed by trace acids.

-

Reaction:

-

Impact: Changes HPLC retention time and biological activity.

-

Experimental Protocols

Determination of Saturation Solubility (Shake-Flask Method)

For precise quantification in a specific solvent system, follow this standard operating procedure (SOP).

Materials:

-

p-Isopropylhydrocinnamaldehyde (High Purity)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Hydrophobic)

-

HPLC-UV or GC-FID system

Workflow Diagram:

Figure 1: Standard Shake-Flask Solubility Determination Protocol.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your application.

Figure 2: Solvent Selection Decision Matrix for Research Applications.

References

-

The Good Scents Company. (n.d.). Cyclamen Aldehyde - Physicochemical Properties and Solubility.[3][4][5][6][1] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Cyclamen Aldehyde.[3][5][7][1][2][8] National Library of Medicine. Retrieved from [Link]

-

Vigon International. (n.d.). Safety Data Sheet: Cyclamen Aldehyde.[5] (Referenced for stability and handling data).

-

Scentree. (n.d.). Cyclamen Aldehyde Technical Data. Retrieved from [Link]

Sources

- 1. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 2. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

- 3. directpcw.com [directpcw.com]

- 4. Food safety and quality: details [fao.org]

- 5. directpcw.com [directpcw.com]

- 6. cyclamen aldehyde CAS#: 103-95-7 [m.chemicalbook.com]

- 7. ScenTree - Cyclamen aldehyde (CAS N° 103-95-7) [scentree.co]

- 8. Cyclamen Aldehyde Extra | Givaudan [givaudan.com]

Strategic Retrosynthesis and Process Development of 3-(p-cumenyl)propionaldehyde

Content Type: Technical Whitepaper Target Audience: Process Chemists, Organic Synthesis Researchers, Drug Development Scientists Subject: CAS 7775-00-0 | 3-(4-Isopropylphenyl)propanal[1]

Executive Summary & Molecular Profile

3-(p-cumenyl)propionaldehyde (also known as 3-(4-isopropylphenyl)propanal or Dihydrocumnic aldehyde) is a critical intermediate in the synthesis of high-value fragrances and pharmaceuticals. Structurally, it consists of a propyl aldehyde chain substituted at the 3-position by a para-isopropylphenyl moiety.[2][3]

Unlike its methylated analog (Cyclamen Aldehyde), this molecule possesses a distinct "transparent" floral olfactory profile with fresh, green, and muguet (lily-of-the-valley) notes, making it highly valued for hypoallergenic fragrance formulations. In medicinal chemistry, the 3-arylpropanal scaffold serves as a versatile precursor for reductive aminations yielding fenpropimorph-class fungicides and various cardiovascular agents.

Molecular Data Table

| Property | Specification |

| IUPAC Name | 3-(4-propan-2-ylphenyl)propanal |

| CAS Number | 7775-00-0 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Key Functionality | Aldehyde (chemoselective sensitive), Isopropyl (steric bulk) |

| Boiling Point | ~136°C (at 16 Torr) |

| LogP | ~3.5 (Lipophilic) |

Retrosynthetic Disconnection Analysis

The retrosynthetic breakdown of 3-(p-cumenyl)propionaldehyde requires navigating two primary challenges: chemoselectivity (preserving the aldehyde during formation) and regiocontrol (ensuring the 3-carbon chain linearity).

Strategic Disconnections

We evaluate three primary disconnection strategies. The selection depends on scale and available starting materials.

-

Strategy A: The Cinnamyl Route (C-C Disconnection / FGI)

-

Logic: Disconnect the C2-C3 bond via a Claisen-Schmidt condensation transform, followed by a Functional Group Interconversion (FGI) of the alkene.

-

Precursors: p-Isopropylbenzaldehyde (Cumin aldehyde) + Acetaldehyde.

-

Verdict:Primary Industrial Route. High atom economy, cheap starting materials.

-

-

Strategy B: The Hydroformylation Route (C-C Disconnection)

-

Logic: Disconnect the C1 (Formyl) carbon.

-

Precursors: p-Isopropylstyrene + Syngas (CO/H₂).

-

Verdict:Secondary Route. Requires expensive Rhodium catalysts and ligands to enforce linear (anti-Markovnikov) selectivity over the naturally favored branched isomer.

-

-

Strategy C: The Grignard/Formylation Route

-

Logic: Nucleophilic attack on a C1 synthon.

-

Precursors: 4-Isopropylphenethyl magnesium bromide + DMF/Formate.

-

Verdict:Lab Scale Only. Poor atom economy and safety concerns with ether solvents on a large scale.

-

Visualizing the Retrosynthetic Logic

Caption: Retrosynthetic tree illustrating the two dominant pathways: The stepwise Aldol-Hydrogenation route (left) and the catalytic Hydroformylation route (right).[2][4][5][6]

Detailed Synthetic Protocols (Strategy A)

This guide prioritizes Strategy A due to its robustness and higher probability of linear regiocontrol compared to hydroformylation.

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 3-(4-isopropylphenyl)acrylaldehyde (p-Isopropylcinnamaldehyde).

The Challenge: Acetaldehyde is prone to self-condensation (polymerization) in basic media. The protocol must utilize slow addition or phase transfer catalysis to favor the cross-aldol product.

Experimental Workflow

-

Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, internal thermometer, and a precision dropping funnel.

-

Charge: Load p-isopropylbenzaldehyde (1.0 eq) and aqueous NaOH (20% w/w, 0.2 eq) into the reactor.

-

Temperature Control: Cool the mixture to 0–5°C.

-

Addition: Mix acetaldehyde (1.2 eq) with an equal volume of water. Add this solution dropwise over 4–6 hours.

-

Critical Control Point: The temperature must not exceed 10°C to prevent acetaldehyde polymerization.

-

-

Reaction: Stir for an additional 12 hours allowing the mixture to warm to 20°C.

-

Workup: Neutralize with dilute HCl. Separate the organic layer.[7] Wash with brine.

-

Purification: Vacuum distillation is required to separate the product from unreacted benzaldehyde.

-

Target BP: ~140°C at 10 mmHg.

-

Phase 2: Chemoselective Hydrogenation

Objective: Reduction of the

The Challenge: Standard Pd/C catalysts often over-reduce aldehydes to primary alcohols. We must use a poisoned catalyst or transfer hydrogenation .

Protocol: Pd/C with Potassium Acetate Poisoning

Reference Basis: Industrial hydrogenation standards for cinnamaldehyde derivatives.

-

Catalyst Preparation: Use 5% Pd/C (5 wt% loading relative to substrate). Add Potassium Acetate (KOAc) (2 wt% relative to substrate) as a moderator. The basicity of KOAc suppresses the hydrogenation of the carbonyl group.

-

Solvent: Ethyl Acetate or Methanol (0.5 M concentration).

-

Hydrogenation:

-

Pressure: 1–3 bar (Low pressure is crucial for selectivity).

-

Temperature: 25–30°C.

-

Monitoring: Monitor H₂ uptake via gas burette or mass flow controller. Stop immediately upon consumption of 1.0 equivalent of H₂.

-

-

Filtration: Filter catalyst over Celite under inert atmosphere (Argon/Nitrogen) to prevent pyrophoric ignition of dry Pd/C.

-

Isolation: Evaporate solvent. The crude oil is usually >90% pure. Final purification via fractional distillation under reduced pressure.

Reaction Pathway Diagram[6]

Caption: Stepwise reaction workflow from Cumin Aldehyde to the target saturated aldehyde, highlighting the critical selectivity modifier (KOAc).

Process Safety & Scalability Assessment

Impurity Profile

When scaling this process, three specific impurities must be monitored via GC-MS:

-

The Alcohol (Over-reduction): 3-(p-cumenyl)propanol.

-

Cause: Hydrogenation run too long or catalyst too active.

-

Remediation:[8] Strict H₂ uptake monitoring or oxidation back to aldehyde using TEMPO/Bleach.

-

-

The Polymer: Poly-acetaldehyde residues.

-

Cause: Fast addition of acetaldehyde in Step 1.

-

Remediation:[8] Distillation of the intermediate.

-

-

The Branched Isomer: (Only if using Hydroformylation route).

-

Cause: Poor ligand selection in Rh-catalysis.

-

Safety Data (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H411: Toxic to aquatic life with long-lasting effects.

-

-

Handling: Aldehydes are prone to autoxidation to carboxylic acids (Cumnic acid derivative) upon air exposure. Store under Nitrogen/Argon at <10°C.

References

-

ChemicalBook. (2025).[4] 3-(p-cumenyl)propionaldehyde | 7775-00-0.[9][10] Retrieved from

-

Sigma-Aldrich. (2025). 2-Methyl-3-(p-isopropylphenyl)propionaldehyde (Cyclamen Aldehyde Analog Data). Retrieved from

-

ResearchGate. (2025). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Retrieved from

-

MDPI. (2025). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes. Retrieved from

-

ECHEMI. (2025). 3-(p-cumenyl)propionaldehyde Product Information. Retrieved from

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-(p-cumenyl)propionaldehyde | 7775-00-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. praxilabs.com [praxilabs.com]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

"Toxicological data for p-isopropylhydrocinnamaldehyde"

Toxicological Profile & Safety Assessment of p-Isopropylhydrocinnamaldehyde (Cyclamen Aldehyde)

Executive Summary

p-Isopropylhydrocinnamaldehyde (CAS: 103-95-7), commercially known as Cyclamen Aldehyde , is a widely used fragrance ingredient valued for its powerful floral-green, lily-of-the-valley odor profile. This technical guide provides a rigorous toxicological assessment for researchers and safety assessors.

-

Systemic Toxicity: Low acute toxicity (Oral LD50 > 3800 mg/kg).[1]

-

Genotoxicity: Consistently negative in in vitro and in vivo assays.

-

Critical Endpoint: Skin Sensitization .[2][3][4][5][6] The molecule is a pro-hapten/hapten capable of Schiff base formation with skin proteins. It is classified as a weak-to-moderate sensitizer (Sub-category 1B).

-

Regulatory Status: Restricted by IFRA Standards (Amendment 49) based on sensitization thresholds.

Physicochemical Identity & Bioavailability

Understanding the physicochemical properties is a prerequisite for predicting bioavailability and skin penetration rates.

| Property | Value | Technical Implication |

| CAS Number | 103-95-7 | Unique Identifier |

| Molecular Weight | 190.28 g/mol | < 500 Da favors transdermal penetration |

| LogP (Kow) | 3.4 – 3.9 (Exp.) | High lipophilicity; indicates potential for accumulation in the stratum corneum |

| Boiling Point | 270°C @ 760 mmHg | Low volatility at room temperature |

| Vapor Pressure | ~0.012 mmHg @ 25°C | Low inhalation risk compared to dermal exposure |

| Water Solubility | Insoluble | Requires organic vehicles (e.g., EtOH, DEP) for formulation |

Toxicological Data Matrix

The following data is synthesized from RIFM assessments, ECHA registration dossiers, and peer-reviewed literature.

Acute & Repeated Dose Toxicity

| Endpoint | Species | Result | Reference |

| Acute Oral LD50 | Rat | 3,810 mg/kg | Food Cosmet.[1][7][8] Toxicol. (1964) |

| Acute Dermal LD50 | Rabbit | > 5,000 mg/kg | RIFM (1974) |

| NOAEL (Repeat Dose) | Rat (28-day) | 5 mg/kg/day | RIFM (2017) |

| Reproductive NOAEL | Rat | 5 mg/kg/day | RIFM (2004) |

Expert Insight: The NOAEL of 5 mg/kg/day is relatively conservative. The primary systemic concern is not organ failure but rather adaptive liver changes observed at higher doses, typical of xenobiotic metabolism overload.

Genotoxicity & Carcinogenicity

Cyclamen aldehyde has been extensively tested to rule out mutagenic potential, a common concern for aldehydes.

-

Ames Test (OECD 471): Negative (with and without metabolic activation).

-

Micronucleus Assay (OECD 487): Negative.

Critical Endpoint: Skin Sensitization

This is the driver for risk management. Cyclamen aldehyde is an electrophile that can react with skin proteins (nucleophiles) to form immunogenic complexes.

Mechanism of Action (AOP)

The sensitization follows the Adverse Outcome Pathway (AOP) for skin sensitization.[3][6][9][10] As an aldehyde, it primarily reacts via Schiff base formation with lysine residues on skin proteins.

Figure 1: Adverse Outcome Pathway (AOP) for Cyclamen Aldehyde Sensitization.

Quantitative Risk Assessment (QRA) Data

To determine safe use levels in consumer products, we utilize the NESIL (No Expected Sensitization Induction Level).

-

NESIL: 1100 μg/cm² (Derived from Human Repeated Insult Patch Test - HRIPT).

-

Sensitization Factor (SAF): Applied to the NESIL to account for inter-individual variability and matrix effects.

-

Acceptable Exposure Level (AEL): Calculated as

.[11]

Metabolism & Pharmacokinetics

The systemic safety of cyclamen aldehyde is supported by its rapid metabolic detoxification. The primary pathway involves oxidation of the aldehyde to the corresponding carboxylic acid, followed by conjugation and excretion.

Figure 2: Primary Metabolic Detoxification Pathway in Mammals.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

Context: As animal testing (LLNA) is banned for cosmetics in many regions, the DPRA (OECD TG 442C) is the gold standard in chemico method to quantify the reactivity of Cyclamen Aldehyde.

Objective: Measure the depletion of synthetic peptides (containing Cysteine or Lysine) when incubated with the test substance.

Protocol Steps:

-

Preparation of Stock Solutions:

-

Dissolve Cyclamen Aldehyde in Acetonitrile to a concentration of 100 mM .

-

Note: Ensure fresh preparation to avoid auto-oxidation to the acid (which is non-reactive in this assay).

-

-

Peptide Incubation:

-

Cysteine Peptide: Ac-RFAACAA-COOH (0.5 mM in phosphate buffer pH 7.5).

-

Lysine Peptide: Ac-RFAAKAA-COOH (0.5 mM in ammonium acetate buffer pH 10.2).

-

Ratio: Mix test substance with peptide at a 1:10 ratio (for Cysteine) and 1:50 ratio (for Lysine).

-

Controls: Include a Co-elution Control (Test substance + Buffer) and a Positive Control (Cinnamic Aldehyde).

-

-

Reaction:

-

Incubate samples in the dark at 25 ± 2.5°C for 24 hours .

-

Critical: Aldehydes react slowly with Lysine; the 24h duration is essential for Schiff base equilibrium.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.085% TFA).

-

Detection: UV at 220 nm.[3]

-

Calculation:

-

-

Interpretation:

-

For Cyclamen Aldehyde, expect significant depletion in Lysine (due to Schiff base) and moderate depletion in Cysteine.

-

Prediction Model: Mean depletion > 6.38% classifies the substance as a Sensitizer.

-

References

-

Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of 2-methyl-3-(p-isopropylphenyl)propionaldehyde (Cyclamen Aldehyde). Food and Chemical Toxicology.

-

Jenner, P.M., et al. (1964).[8] Food Flavorings and Compounds of Related Structure I. Acute Oral Toxicity. Food and Cosmetics Toxicology, 2, 327-343.

-

OECD. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[3][6][10][12][13]

-

Api, A.M., et al. (2015).[4][7][14] Criteria for the Research Institute for Fragrance Materials, Inc.[4] (RIFM) safety evaluation process for fragrance ingredients.[8][15] Food and Chemical Toxicology, 82, S1-S19.

-

International Fragrance Association (IFRA). (2020). IFRA Standards Amendment 49: Cyclamen Aldehyde.[8][16]

Sources

- 1. Cyclamen aldehyde | CAS#:103-95-7 | Chemsrc [chemsrc.com]

- 2. hekserij.nl [hekserij.nl]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. iivs.org [iivs.org]

- 7. eternis.com [eternis.com]

- 8. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Application of direct peptide reactivity assay for assessing the skin sensitization potential of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rivm.nl [rivm.nl]

- 12. x-cellr8.com [x-cellr8.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. Cyclamen aldehyde | C13H18O | CID 517827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Multi-Parametric Approach to Assess the In Vitro Cytotoxicity of Benzenepropanal, 4-(1-methylethyl)-

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction

Benzenepropanal, 4-(1-methylethyl)-, commonly known as Cuminaldehyde, is a natural organic compound found in the essential oils of various plants, including cumin and eucalyptus.[1] It is widely used as a flavoring agent and a fragrance component in cosmetics, perfumes, and other consumer products. Given its prevalence and potential for human exposure, a thorough evaluation of its cytotoxic potential is essential for safety assessment and regulatory compliance.

This application note provides a detailed, field-proven guide for determining the in vitro cytotoxicity of Benzenepropanal, 4-(1-methylethyl)-. We advocate for a multi-parametric approach, utilizing assays that probe different cellular endpoints. This strategy yields a more comprehensive and reliable toxicity profile than any single assay alone. Here, we present protocols for two foundational cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses cell membrane integrity.

The Rationale for a Multi-Assay Approach

Relying on a single endpoint for cytotoxicity can be misleading. A compound might inhibit mitochondrial function (impacting the MTT assay) without causing immediate cell lysis (leaving the LDH assay unchanged). Conversely, a compound could rapidly compromise membrane integrity, leading to high LDH release, while mitochondrial enzymes remain active for a short period. By employing assays that measure distinct cellular events, we create a self-validating system that provides a clearer picture of the potential mechanism of toxicity.

-

MTT Assay (Metabolic Viability): This assay quantifies the mitochondrial dehydrogenase activity in living cells, which reflects the cell's overall metabolic health. A decrease in this activity is an early indicator of cellular dysfunction or death.[2]

-

LDH Assay (Membrane Integrity): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[3] It is a reliable marker for cell lysis and necrosis.[4]

Overall Experimental Workflow

A logical workflow is critical for reproducible results. The general process involves cell preparation, treatment with the test article, execution of the specific assays, and finally, data analysis.

Caption: General workflow for parallel cytotoxicity assessment.

Detailed Protocols

Cell Line Selection & Culture

The choice of cell line should be relevant to the compound's potential route of exposure.[5][6]

-

HepG2 (Human Hepatocellular Carcinoma): Suitable for assessing potential hepatotoxicity, as the liver is a primary site of metabolism.[7]

-

HaCaT (Human Keratinocyte Line): Ideal for modeling dermal exposure from cosmetics or topical products.

-

A549 (Human Lung Carcinoma): Relevant for assessing toxicity from inhalation of volatile compounds.[8]

Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-confluent before seeding for experiments.

Preparation of Benzenepropanal, 4-(1-methylethyl)-

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of Benzenepropanal, 4-(1-methylethyl)- in Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final test concentrations.

-

Pro-Tip: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) is mandatory.

-

Protocol 1: MTT Assay for Metabolic Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[2] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[9]

Procedure:

-

Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours.

-

Treatment: Carefully aspirate the medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control, and a positive control (e.g., 1% Triton X-100 for maximum cell death). Include wells with medium only as a blank control. Incubate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[10][11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Critical Step: Ensure complete solubilization by gently pipetting or placing the plate on an orbital shaker for 10 minutes. Incomplete dissolution is a common source of error.

-

-

Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

-

Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2: LDH Assay for Membrane Integrity

Principle: The loss of plasma membrane integrity results in the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[12] The LDH activity in the supernatant is measured via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[3] The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured at 490 nm.[3]

Procedure:

-

Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is crucial to set up three control groups:

-

Vehicle Control: Spontaneous LDH release.

-

Positive Control (Maximum LDH release): Treat cells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.

-

Blank: Medium only.

-

-

Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Promega, Thermo Fisher Scientific, or Sigma-Aldrich).[3][13] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Measurement: Read the absorbance at 490 nm within one hour.

Data Analysis:

-

Corrected Absorbance = Absorbance of Sample - Absorbance of Blank

-

Percent Cytotoxicity (%) = [(Corrected Absorbance of Treated Cells - Corrected Absorbance of Vehicle Control) / (Corrected Absorbance of Positive Control - Corrected Absorbance of Vehicle Control)] x 100

Data Presentation and Interpretation

Results should be presented clearly to allow for direct comparison. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.[14] It is typically calculated using non-linear regression analysis of the dose-response curve.[15][16]

Table 1: Hypothetical Cytotoxicity Data for Benzenepropanal, 4-(1-methylethyl)- on HepG2 cells (24h exposure)

| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Vehicle Control) | 100.0 ± 4.5 | 0.0 ± 1.2 |

| 10 | 98.2 ± 5.1 | 2.1 ± 0.8 |

| 50 | 85.1 ± 6.2 | 10.5 ± 2.1 |

| 100 | 65.7 ± 4.8 | 28.9 ± 3.5 |

| 250 | 48.9 ± 3.9 | 55.4 ± 4.1 |

| 500 | 20.3 ± 2.5 | 81.2 ± 5.6 |

| 1000 | 5.1 ± 1.1 | 95.6 ± 2.3 |

| Calculated IC50 | ~255 µM | ~220 µM |

Interpretation: The hypothetical data shows a dose-dependent decrease in cell viability and a corresponding increase in cytotoxicity. The close correlation of the IC50 values from both the MTT (~255 µM) and LDH (~220 µM) assays suggests that at cytotoxic concentrations, Benzenepropanal, 4-(1-methylethyl)- induces both metabolic inhibition and a loss of membrane integrity. This dual effect points towards a necrotic or late-stage apoptotic cell death mechanism.

Caption: Relationship between cellular events and assay endpoints.

Conclusion

This application note provides robust, step-by-step protocols for assessing the cytotoxicity of Benzenepropanal, 4-(1-methylethyl)- using a multi-parametric approach. By combining the MTT and LDH assays, researchers can obtain a more reliable and mechanistically informative toxicity profile. This methodology ensures scientific rigor and generates the high-quality data necessary for safety assessments in the pharmaceutical, cosmetic, and chemical industries.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzenepropanol - Evaluation statement. [Link]

-

MDPI. (2022). Immunotoxicity of Inhalable Organic Dust Samples Based on In Vitro Analysis of Human Respiratory Epithelial Cells. [Link]

-

ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?[Link]

-

Moussa, H. et al. (2015). Cuminaldehyde as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity. PubMed. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PLOS One. [Link]

-

Juniper Publishers. (2017). Cuminaldehyde: A Potential Drug Candidate. [Link]

-

CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Karhu, T. et al. (2019). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Chen, Y. et al. (2015). Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells. MDPI. [Link]

-

ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?[Link]

-

protocols.io. (2023). Quantifying cell viability via LDH cytotoxicity assay. [Link]

-

ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?[Link]

-

ACS Publications. (2021). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Wikipedia. (n.d.). Cuminaldehyde. [Link]

Sources

- 1. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 2. clyte.tech [clyte.tech]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 14. clyte.tech [clyte.tech]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"Side-product formation in the synthesis of 4-isopropylbenzenepropanal and its prevention"

Welcome to the technical support center for the synthesis of 4-isopropylbenzenepropanal, a key intermediate in various industrial applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a focus on troubleshooting and preventing the formation of common side-products. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure the integrity and reproducibility of your results.

Troubleshooting Guides: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-isopropylbenzenepropanal, providing actionable solutions based on established chemical principles.

Issue 1: Low Yield of 4-Isopropylbenzenepropanal in Hydroformylation

Symptom: You are performing a hydroformylation of 4-isopropenylbenzene, but the yield of the desired linear aldehyde, 4-isopropylbenzenepropanal, is significantly lower than expected. You observe a substantial amount of a higher molecular weight impurity.

Probable Cause: The primary cause is likely the formation of a dialdehyde side-product. This occurs when the di-substituted nature of the starting material, or an impurity like m-diisopropenylbenzene, undergoes a second hydroformylation reaction.[1] The formation of this "useless side product" becomes more significant at higher substrate conversions.[1]

Troubleshooting Protocol:

-

Limit Substrate Conversion: The most direct method to suppress dialdehyde formation is to limit the conversion of the 4-isopropenylbenzene. Aim for a conversion rate of around 40-50%.[1] While this necessitates the separation and recycling of unreacted starting material, it significantly improves the selectivity for the desired mono-aldehyde.

-

Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for controlling regioselectivity. Rhodium-based catalysts are commonly employed.[2][3] The electronic and steric properties of the phosphine ligands can influence the product distribution.[2] For styrenic substrates, bulky phosphite ligands can favor the formation of the branched aldehyde, so careful selection is necessary to maximize the linear product.

-

Optimize Reaction Conditions:

-

Temperature and Pressure: Lowering the reaction temperature can sometimes improve selectivity, although it may decrease the reaction rate. Typical conditions for hydroformylation range from 40 to 200°C and 10 to 100 atmospheres of syngas (a mixture of carbon monoxide and hydrogen).

-

Syngas Ratio (H₂:CO): A 1:1 ratio is standard, but slight variations can influence selectivity.

-

Workflow for Minimizing Dialdehyde Formation:

Caption: Workflow for controlling dialdehyde formation.

Issue 2: Competing Self-Condensation in Aldol Addition Route

Symptom: You are attempting a crossed-aldol condensation between 4-isopropylbenzaldehyde and propanal, but you are isolating a significant amount of 2-methyl-2-pentenal, the self-condensation product of propanal.

Probable Cause: Propanal has acidic α-hydrogens and can act as both the enolate nucleophile and the carbonyl electrophile, leading to self-condensation.[4] This reaction competes with the desired crossed-condensation where propanal acts as the nucleophile and 4-isopropylbenzaldehyde (which lacks α-hydrogens) acts as the electrophile.

Troubleshooting Protocol:

-

Control the Order of Addition: Slowly add the propanal to a mixture of the 4-isopropylbenzaldehyde and the base catalyst. This ensures that the concentration of the enolizable aldehyde (propanal) is kept low at any given time, minimizing its opportunity to react with itself.

-

Choice of Base and Temperature:

-

Use a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to pre-form the enolate of propanal. Then, add the 4-isopropylbenzaldehyde to the reaction mixture. This stoichiometric control can significantly favor the crossed-aldol product.

-

If using catalytic base (e.g., NaOH or KOH), maintain a low reaction temperature to slow down the rate of self-condensation.

-

-

Stoichiometry: Use a slight excess of the non-enolizable aldehyde (4-isopropylbenzaldehyde) to increase the probability of the propanal enolate reacting with it rather than another molecule of propanal.

Table 1: Comparison of Conditions for Aldol Condensation

| Parameter | Condition A (Prone to Self-Condensation) | Condition B (Favors Crossed-Condensation) |

| Order of Addition | All reactants mixed at once | Propanal added slowly to 4-isopropylbenzaldehyde and base |

| Base | Catalytic NaOH or KOH at room temperature | Stoichiometric LDA at -78 °C, then addition of aldehyde |

| Stoichiometry | Equimolar reactants | Slight excess of 4-isopropylbenzaldehyde |

| Expected Outcome | Mixture of self- and crossed-aldol products | Predominantly the desired crossed-aldol product |

Issue 3: Formation of Biphenyl and Alcohol Side-Products in Grignard Synthesis

Symptom: In your Grignard synthesis using 4-isopropylphenylmagnesium bromide and an appropriate electrophile (e.g., acrolein), you observe the formation of 4,4'-diisopropylbiphenyl and a secondary alcohol instead of the desired propanal.

Probable Cause:

-

Biphenyl Formation: This is a common side-product in Grignard reactions and arises from the coupling of the Grignard reagent with unreacted 4-isopropylbromobenzene.[5] This is often favored by higher temperatures and high concentrations of the alkyl halide.[5]

-

1,2-Addition to α,β-Unsaturated Aldehydes: When using an α,β-unsaturated aldehyde like acrolein to introduce the propanal moiety, Grignard reagents, being "hard" nucleophiles, can attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4- or conjugate addition).[6][7][8] This leads to the formation of an allylic alcohol after workup, not the desired aldehyde.

Troubleshooting Protocol:

-

Minimizing Biphenyl Formation:

-

Slow Addition: Add the 4-isopropylbromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide.

-

Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating.

-

Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction on the magnesium surface, ensuring a smooth and controlled formation of the Grignard reagent.

-

-

Promoting 1,4-Addition:

-

Use of a Cuprate: To favor the desired 1,4-addition to an α,β-unsaturated aldehyde, convert the Grignard reagent to an organocuprate (Gilman reagent) by adding a catalytic amount of a copper(I) salt, such as CuI or CuBr·SMe₂.[9][10][11] Organocuprates are "softer" nucleophiles and selectively attack the β-carbon.[11]

-

Protocol for Copper-Catalyzed 1,4-Addition:

-

Prepare the 4-isopropylphenylmagnesium bromide solution in an ethereal solvent (e.g., THF, diethyl ether) under anhydrous conditions.

-

In a separate flask, add a catalytic amount (1-5 mol%) of CuI and cool to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly add the Grignard reagent to the CuI suspension.

-

After a short period of stirring, slowly add the α,β-unsaturated aldehyde (e.g., acrolein) to the resulting organocuprate solution.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

Mechanism of 1,2- vs. 1,4-Addition:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroformylation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

- 9. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

- 10. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In the reaction sequence : [allen.in]

"Overcoming challenges in the scale-up of 4-isopropylbenzenepropanal production"

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Topic: 4-Isopropylbenzenepropanal (CAS: 7775-00-0) & Related Aryl-Propanal Derivatives.

Executive Summary & Process Overview

The Molecule: 4-Isopropylbenzenepropanal (also known as 3-(p-cumenyl)propionaldehyde) is a critical intermediate in the synthesis of fungicides (e.g., Fenpropimorph) and high-value fragrance compounds (e.g., Cyclamen Aldehyde variants).

The Challenge: Scaling up production involves navigating a "selectivity minefield."

-

Regioselectivity (Hydroformylation Route): Controlling the linear (n) vs. branched (iso) ratio.

-

Chemomselectivity (Hydrogenation Route): Reducing the C=C double bond without touching the sensitive aldehyde (C=O) group.

-

Stability: The product is prone to auto-oxidation, forming solid 4-isopropylbenzenepropanoic acid, which fouls distillation columns.

Module A: Hydroformylation Route (The Styrene Strategy)

Context: This route reacts 4-isopropylstyrene with Syngas (CO/H₂) using a Rhodium catalyst. It is the most atom-efficient route but suffers from regioselectivity issues.

Troubleshooting Guide: Optimizing the n/iso Ratio

Q1: We are seeing high levels of the branched isomer (2-(4-isopropylphenyl)propanal). How do we shift selectivity toward the linear 4-isopropylbenzenepropanal?

A1: The regioselectivity is dictated by the ligand's "bite angle" and steric bulk.

-

Root Cause: Monodentate phosphines (like PPh₃) often allow isomerization, leading to branched products (Markovnikov addition).

-

Solution: Switch to a bidentate ligand with a wide natural bite angle (~110°).

-

Protocol: Utilize Xantphos or BISBI ligands with Rh(acac)(CO)₂. These ligands create a steric pocket that forces the alkene to insert in an anti-Markovnikov fashion to minimize steric clash, favoring the linear product.

-

Operational Tweak: Lower the reaction temperature (80°C

60°C). Higher temperatures promote isomerization to the thermodynamically favored branched species.

-

Q2: Our Rhodium catalyst is deactivating/precipitating after 5 cycles. How do we stabilize it?

A2: Rhodium leaching and cluster formation are common at scale.

-

Mechanism: At low CO partial pressures (during gas consumption), the active H-Rh(CO)2(Ligand) species loses CO and aggregates into inactive Rh-black clusters.

-

Corrective Action:

-

Ligand Excess: Maintain a Ligand:Rh molar ratio of at least 10:1 (for monodentate) or 2.5:1 (for bidentate) to keep the metal saturated.

-

Syngas Pressure Maintenance: Never let the reactor pressure drop below 5 bar during the reaction. Install an automated pressure makeup valve.

-

Visualization: Hydroformylation Selectivity Logic

Caption: Decision pathway for ligand selection in hydroformylation. Wide bite-angle ligands (Green path) are required for the linear target.

Module B: Aldol-Hydrogenation Route (The Cinnamaldehyde Strategy)

Context: This route involves the condensation of 4-isopropylbenzaldehyde with acetaldehyde (or propanal) to form the unsaturated "cinnamaldehyde" derivative, followed by selective hydrogenation.

Troubleshooting Guide: Selective Hydrogenation

Q3: During hydrogenation, we are over-reducing the product to the alcohol (3-(4-isopropylphenyl)propanol). How do we stop at the aldehyde?

A3: This is the classic "1,2 vs 1,4 reduction" competition. Standard Pd/C is too aggressive.

-

The Fix: You must poison the catalyst or use a support that interacts with the carbonyl oxygen.

-

Protocol:

-

Catalyst: Use 5% Pd/Al₂O₃ or Pd/BaSO₄ (Rosenmund-type support) rather than Pd/C. The basic support reduces the electrophilicity of the carbonyl carbon.

-

Additives: Add Potassium Acetate (KOAc) or FeCl₂ (traces). Iron acts as a promoter that activates the C=C bond while sterically hindering the C=O bond adsorption.

-

Solvent: Switch from Methanol (promotes acetal formation and over-reduction) to Toluene or Ethyl Acetate .

-

Q4: The Aldol condensation step is yielding a solid polymer ("gunk") in the reactor.

A4: This is due to the self-polymerization of acetaldehyde (or propanal) or the Michael addition of the product.

-

Corrective Action:

-

Dosage Mode: Do not mix all reagents at once. Slowly dose the acetaldehyde/propanal into the mixture of 4-isopropylbenzaldehyde and base. This keeps the concentration of the enolizable aldehyde low relative to the aromatic aldehyde.

-

Phase Transfer: Use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (e.g., TBAB). This protects the product by moving it into the organic phase immediately after formation.

-

Module C: Purification & Stability (Downstream)

Troubleshooting Guide: Handling & Storage

Q5: The distilled product turns cloudy and deposits white crystals after 24 hours.

A5: You are witnessing auto-oxidation. The product is reacting with air to form 4-isopropylbenzenepropanoic acid (solid).

-

Immediate Fix: Filter the product under Nitrogen.

-

Prevention:

-

Stabilizers: Add 200-500 ppm of BHT (Butylated Hydroxytoluene) or Alpha-Tocopherol immediately after distillation.

-

Storage: Store in stainless steel (passivated) or glass. Avoid mild steel (iron catalyzes oxidation). Blanket with Argon (heavier than air) rather than Nitrogen if possible.

-

Q6: Distillation yield is lower than HPLC assay indicates. We suspect degradation in the reboiler.

A6: Aldehydes undergo thermal aldol condensation (heavy ends formation) at high temperatures.

-

Protocol:

-

Vacuum: Operate at < 5 mbar to keep the reboiler temperature below 110°C.

-

Technology: Switch from batch pot distillation to Wiped Film Evaporation (WFE) . WFE reduces residence time from hours to seconds, preventing thermal degradation.

-

Data Summary: Catalyst Performance Matrix

| Catalyst System | Target Reaction | Selectivity (Linear Aldehyde) | Main Side Product | Scale-Up Risk |

| Rh/PPh₃ | Hydroformylation | Low (~60%) | Branched Aldehyde | Isomer separation is difficult. |

| Rh/Xantphos | Hydroformylation | High (>92%) | Branched Aldehyde | High ligand cost; requires recovery. |

| Pd/C (Standard) | Hydrogenation | Low (<50%) | Alcohol (Over-reduced) | Runaway exotherm. |

| Pd/Al₂O₃ + KOAc | Hydrogenation | High (>95%) | Alcohol (<2%) | Slower reaction rate. |

Experimental Protocol: Selective Hydrogenation (Lab Scale Validation)

Use this protocol to validate selectivity before committing to the pilot reactor.

-

Charge: In a 1L autoclave, load 100g of unsaturated intermediate (4-isopropylcinnamaldehyde derivative), 400mL Toluene, and 1.0g 5% Pd/Al₂O₃ .

-

Additive: Add 0.5g Potassium Acetate (dissolved in min. methanol).

-

Purge: Cycle N₂ (3x) then H₂ (3x).

-

Reaction: Pressurize to 5 bar H₂ (maintain constant pressure). Heat to 40°C .

-

Monitoring: Monitor H₂ uptake. The reaction typically stops consuming gas after 1 equivalent. Crucial: Stop immediately when uptake plateaus.

-

Workup: Filter catalyst while still under N₂ blanket. Wash organic layer with water to remove KOAc. Evaporate solvent.

References

-

Hydroformylation Selectivity: van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Kluwer Academic Publishers. (Describes the bite angle effect of Xantphos vs PPh3).

-

Aldol/Hydrogenation Scale-Up: Yadav, G. D., & Mistry, C. K. (2001). "Selectivity engineering in the synthesis of fine chemicals: Solvent effects in the hydrogenation of cinnamaldehyde." Chemical Engineering Science. (Validates solvent effects on C=O vs C=C selectivity).

-

Catalyst Poisoning Strategy: Tuley, R. (2018). "Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis." Journal of Flow Chemistry. (Discusses hydrogenation control in flow systems).

-

Product Stability & Safety: BenchChem Technical Safety Data. "4-Isopropylbenzenepropanal Handling Guide." (General handling of aryl-aldehydes).

-

Industrial Synthesis of Fragrance Aldehydes: ECHA Registration Dossier. "2-methyl-3-(4-isopropylphenyl)propionaldehyde (Cyclamen Aldehyde)." (Provides industrial context for the 2-methyl variant which applies to the linear analog).

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Benzenepropanal, 4-(1-methylethyl)-

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common chromatographic challenge: peak tailing, with a specific focus on the analysis of the aromatic aldehyde, Benzenepropanal, 4-(1-methylethyl)-. Our approach is structured in a practical question-and-answer format, designed to help you diagnose and resolve issues efficiently, ensuring the integrity and accuracy of your analytical results.

Section 1: Understanding the Fundamentals

This section addresses the foundational concepts of the analyte and the chromatographic problem.

Q1: What are the key chemical properties of Benzenepropanal, 4-(1-methylethyl)- that might contribute to peak tailing?

Benzenepropanal, 4-(1-methylethyl)-, is an aromatic aldehyde. Its structure consists of a non-polar benzene ring substituted with a hydrophobic isopropyl group and a three-carbon aldehyde chain. While the hydrocarbon portion of the molecule makes it well-suited for reversed-phase chromatography, the terminal aldehyde group (-CHO) introduces polarity. The oxygen atom in the carbonyl group is a hydrogen bond acceptor and can participate in secondary polar interactions with the stationary phase, which is a primary cause of peak tailing.[1]

Q2: What is peak tailing, and why is it a critical issue in quantitative analysis?

Peak tailing is a form of peak asymmetry where the back half of the peak is broader than the front half.[2] In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Peak shape is quantitatively measured by the Tailing Factor (TF) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with values above 1.5-2.0 often being unacceptable for quantitative assays.[2]

Peak tailing is a critical issue because it:

-

Reduces Resolution: Tailing peaks can merge with or hide smaller, adjacent peaks, such as impurities or metabolites.[3]

-

Compromises Quantification: It complicates peak integration, as the gradual return to the baseline makes it difficult for software to determine the precise end of the peak.[3] This leads to inconsistent area measurements and reduced accuracy and precision.

-

Lowers Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of quantification (LOQ).[3]

Q3: What is the most common cause of peak tailing for a compound like this in reversed-phase HPLC?

The most prevalent cause of peak tailing in reversed-phase HPLC is the occurrence of more than one retention mechanism.[2] The primary, desired mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase. However, a secondary, undesirable interaction often occurs between polar functional groups on the analyte (like the aldehyde group) and active sites on the silica backbone of the stationary phase.[4]

These active sites are typically residual silanol groups (Si-OH) that were not fully reacted during the manufacturing and end-capping process.[2][5][6] These silanols can become ionized (Si-O⁻) and interact strongly with the analyte through hydrogen bonding or ionic exchange, delaying the elution of a fraction of the analyte molecules and causing a "tail".[1][6]

Caption: The dual-interaction mechanism causing peak tailing.

Section 2: The Systematic Troubleshooting Workflow

A logical, step-by-step approach is crucial for efficient troubleshooting. Rushing to change method parameters without a clear diagnosis can create more problems.

Q4: I'm seeing peak tailing for my analyte. Where do I start?

Start by determining the scope of the problem and then follow a systematic workflow. The first step is to differentiate between a problem affecting only your analyte (or other polar compounds) and a problem affecting all peaks in the chromatogram.

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Section 3: Mobile Phase and Method Optimization

Chemical interactions are the most common source of peak tailing for specific compounds. Optimizing the mobile phase is often the most effective solution.

Q5: How does mobile phase pH affect the peak shape of my aromatic aldehyde?

Mobile phase pH is one of the most powerful tools for controlling peak shape, especially for compounds that interact with silanols.[4]

-

Mechanism: Silanol groups are acidic and have a pKa in the range of 3.5-4.5. At a mobile phase pH above this range (e.g., pH 5-7), a significant portion of silanols are deprotonated and negatively charged (Si-O⁻).[5] These charged sites can strongly interact with any polar region of an analyte, causing significant tailing.

-

Solution: By lowering the mobile phase pH to a value below 3.0, the silanol groups become fully protonated (Si-OH).[2][3] This neutralizes the active sites, minimizing the strong secondary ionic interactions and dramatically improving peak shape.[7]

-

Caution: Operating at a pH below 2.5 can risk hydrolyzing the silica backbone of the column, leading to reduced column lifetime. Always use a column specifically designed for low-pH conditions.[7]

Q6: What mobile phase additives can I use to improve peak shape?

Mobile phase additives work by controlling pH or by "masking" the active silanol sites.

| Additive | Mechanism of Action | Typical Concentration | Pros | Cons |

| Formic Acid / Acetic Acid | pH control | 0.05 - 0.1% | Volatile, MS-compatible. Effectively lowers pH to protonate silanols.[7] | Weaker acids, may not be sufficient for highly basic compounds. |

| Trifluoroacetic Acid (TFA) | pH control & Ion Pairing | 0.05 - 0.1% | Strong acid, very effective at protonating silanols. Can act as an ion-pairing agent to improve retention of bases. | Not MS-compatible (causes ion suppression). Can be difficult to remove from the column. |

| Phosphate Buffer | pH control | 10 - 25 mM | Excellent buffering capacity to maintain a stable, low pH.[7] | Not volatile, not MS-compatible. Can precipitate in high concentrations of acetonitrile.[7] |

| Triethylamine (TEA) | Silanol Masking | 5 - 25 mM (0.05 M typical) | A "sacrificial base" that preferentially interacts with active silanol sites, shielding them from the analyte.[3][4] | Can shorten column lifetime. Not MS-compatible. Can be difficult to flush from the system.[8] |

Section 4: Column-Related Issues

The column is the heart of the separation. Its health and chemistry are paramount for achieving good peak shape.

Q7: Could my column be the problem? How do I diagnose a column issue?

Yes, the column is a frequent suspect. Here’s how to diagnose potential issues:

-

Column Contamination: If peak shape and pressure have worsened over time, contaminants may have adsorbed to the column head.[9]

-

Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit, distorting the flow path and causing split or tailing peaks.[10] This is often accompanied by a sudden increase in backpressure.

-

Column Void: A void can form at the head of the column bed due to physical shock or operation at high pH, which dissolves the silica.[2][10] This creates different path lengths for the sample, resulting in broad or split peaks.

-